1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime
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Overview
Description
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a hydroxylamine group attached to a pyrazole ring, which is further substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime typically involves the condensation of 1,5-dimethylpyrazole with hydroxylamine. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as dyes and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1,5-Dimethylpyrazole: A precursor in the synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime.
Hydroxylamine: Another precursor that provides the hydroxylamine group in the target compound.
Other Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-methylpyrazole share structural similarities and may exhibit similar chemical reactivity.
Uniqueness: this compound is unique due to the presence of both the pyrazole ring and the hydroxylamine group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(NZ)-N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5-6(4-8-10)3-7-9(5)2/h3-4,10H,1-2H3/b8-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGHWNWWHSWHIN-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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